molecular formula C7H2F6 B2558801 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene CAS No. 570420-33-6

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene

Cat. No.: B2558801
CAS No.: 570420-33-6
M. Wt: 200.083
InChI Key: MOCZXVUFKPNTBF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene typically involves the introduction of difluoromethyl and tetrafluorobenzene groups onto a benzene ring. One common method includes the use of difluoromethylation reagents in the presence of catalysts. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene is unique due to the presence of both difluoromethyl and tetrafluorobenzene groups, which confer distinct chemical reactivity and stability. The combination of these groups enhances the compound’s potential for various applications in research and industry .

Properties

IUPAC Name

3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCZXVUFKPNTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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